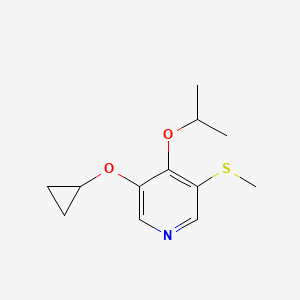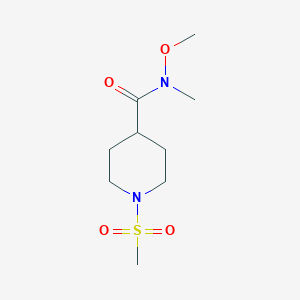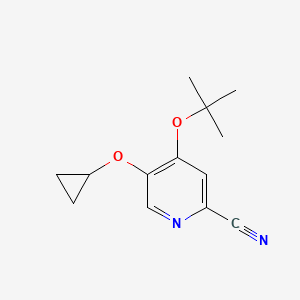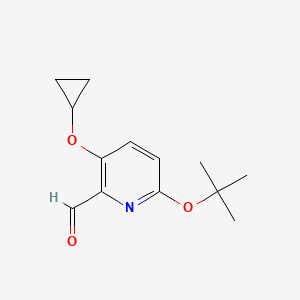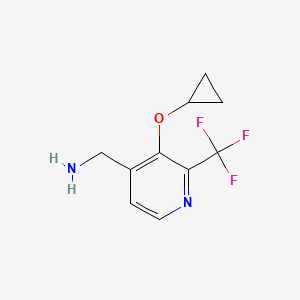
(3-Cyclopropoxy-2-(trifluoromethyl)pyridin-4-YL)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Cyclopropoxy-2-(trifluoromethyl)pyridin-4-YL)methanamine is a chemical compound with the molecular formula C10H11F3N2O and a molecular weight of 232.20 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a trifluoromethyl group, and a pyridinyl methanamine moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of (3-Cyclopropoxy-2-(trifluoromethyl)pyridin-4-YL)methanamine involves several stepsThe reaction conditions typically involve the use of reagents such as trichloromethyl-pyridine and fluorinating agents . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
(3-Cyclopropoxy-2-(trifluoromethyl)pyridin-4-YL)methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(3-Cyclopropoxy-2-(trifluoromethyl)pyridin-4-YL)methanamine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (3-Cyclopropoxy-2-(trifluoromethyl)pyridin-4-YL)methanamine involves its interaction with specific molecular targets. The trifluoromethyl group and the pyridinyl moiety play crucial roles in its binding affinity and activity. The exact pathways and targets may vary depending on the specific application and context of use .
Comparison with Similar Compounds
(3-Cyclopropoxy-2-(trifluoromethyl)pyridin-4-YL)methanamine can be compared with other similar compounds such as:
2,3-dichloro-5-(trifluoromethyl)pyridine: Used in crop protection products.
(2-(trifluoromethyl)pyridin-4-yl)methanol: Another compound with a trifluoromethyl group and pyridine ring. These compounds share some structural similarities but differ in their specific functional groups and applications, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C10H11F3N2O |
|---|---|
Molecular Weight |
232.20 g/mol |
IUPAC Name |
[3-cyclopropyloxy-2-(trifluoromethyl)pyridin-4-yl]methanamine |
InChI |
InChI=1S/C10H11F3N2O/c11-10(12,13)9-8(16-7-1-2-7)6(5-14)3-4-15-9/h3-4,7H,1-2,5,14H2 |
InChI Key |
QSNIKDZMRPZAHR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C=CN=C2C(F)(F)F)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-4-methyl-2-[[(E)-octadec-9-enoyl]amino]pentanoic acid](/img/structure/B14810816.png)
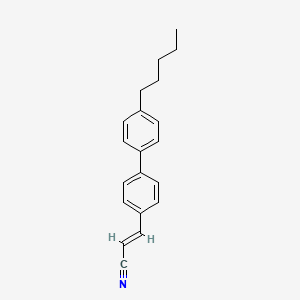

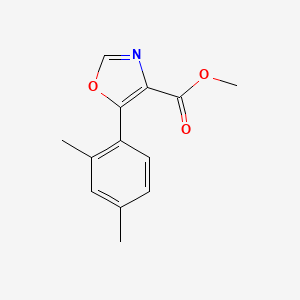
![4-chloro-N'-[(E)-naphthalen-1-ylmethylidene]benzohydrazide](/img/structure/B14810843.png)
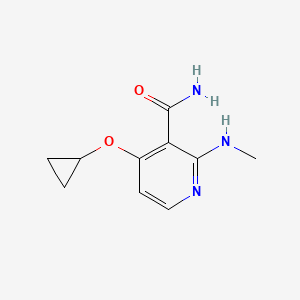
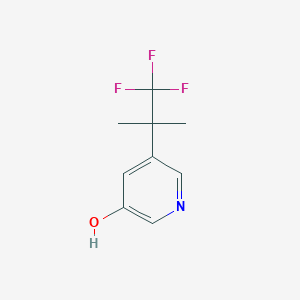
![N-{4-[(4-iodophenyl)sulfamoyl]phenyl}cyclopropanecarboxamide](/img/structure/B14810868.png)
